{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate
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Overview
Description
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a chemical compound with the molecular formula C14H11BrClNO4 and a molecular weight of 372.5984 . This compound is known for its unique structure, which combines a chlorophenyl group, a carbamoyl group, and a bromofuran carboxylate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate typically involves the reaction of 2-chlorobenzylamine with 5-bromofuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives
Scientific Research Applications
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate can be compared with similar compounds such as:
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-chlorofuran-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-iodofuran-2-carboxylate:
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-fluorofuran-2-carboxylate: The fluorine atom imparts unique characteristics, making this compound useful in different research contexts
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4/c15-12-6-5-11(21-12)14(19)20-8-13(18)17-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFXPGVGVGKSJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320290 |
Source
|
Record name | [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
386277-36-7 |
Source
|
Record name | [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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